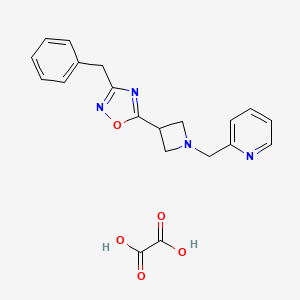
3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the azetidine ring with a pyridin-2-ylmethyl halide in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the oxadiazole compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
科学研究应用
3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound may be used in the development of new materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
作用机制
The mechanism of action of 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-thiadiazole oxalate: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-triazole oxalate: Similar structure but contains an additional nitrogen atom in the ring.
Uniqueness
3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
3-benzyl-5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O.C2H2O4/c1-2-6-14(7-3-1)10-17-20-18(23-21-17)15-11-22(12-15)13-16-8-4-5-9-19-16;3-1(4)2(5)6/h1-9,15H,10-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTVANHZDVZYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
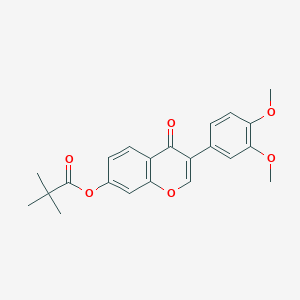

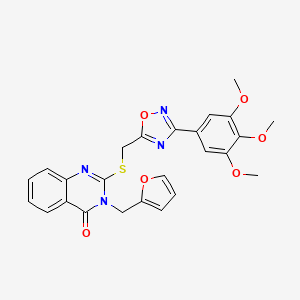
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2567549.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2567550.png)
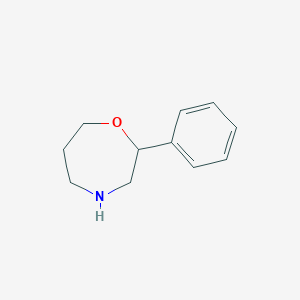
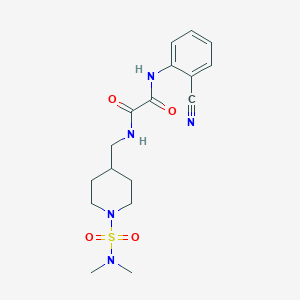
![2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2567554.png)
amine hydrochloride](/img/structure/B2567555.png)

![7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2567558.png)
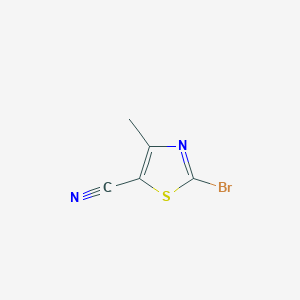
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)
![methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2567563.png)
